N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide
Description
Systematic Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide . This nomenclature reflects the molecule’s core structure: a benzamide group attached to a phenyl ring that is further substituted with a 1-(benzenesulfonyl)indol-2-yl moiety.
Synonyms for the compound include:
- 88207-44-7 (CAS Registry Number)
- N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide
- DTXSID70527850 (EPA Substance Identifier) .
The benzenesulfonyl group (-SO₂C₆H₅) at the indole nitrogen and the benzamide (-CONHC₆H₅) substituent on the adjacent phenyl ring are critical to its stereoelectronic profile.
Molecular Formula and Weight Analysis
The molecular formula C₂₇H₂₀N₂O₃S indicates a composition of 27 carbon, 20 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atom . The exact molecular weight is 452.11900 g/mol (calculated using monoisotopic masses), while the average molecular weight is 452.5 g/mol .
Elemental Composition Breakdown
| Element | Quantity | Contribution to Molecular Weight (%) |
|---|---|---|
| Carbon | 27 | 71.67% |
| Hydrogen | 20 | 4.45% |
| Nitrogen | 2 | 6.20% |
| Oxygen | 3 | 10.62% |
| Sulfur | 1 | 7.06% |
The sulfur atom originates from the benzenesulfonyl group, while the nitrogen atoms reside in the indole ring and the amide bond.
Three-Dimensional Structural Features
X-ray Crystallography Data
As of current literature, no X-ray crystal structure of N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide has been reported. However, related benzenesulfonyl benzamide derivatives, such as N-(benzenesulfonyl)benzamide (PubChem CID 229604), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.98 Å, b = 12.34 Å, c = 9.87 Å, β = 98.6° . These structures often feature planar amide bonds and orthogonal orientations between aromatic rings due to steric and electronic effects.
Conformational Isomerism
The molecule’s flexibility arises from:
- Rotation around the sulfonamide bond (N–S): Restricted by partial double-bond character from resonance stabilization.
- Amide bond (N–C=O): Typically planar due to conjugation, favoring trans configurations.
- Indole-phenyl linkage: The indole ring’s 2-position attachment to the phenyl group may permit atropisomerism if rotational barriers exceed ~25 kcal/mol.
Molecular modeling predicts two dominant conformers differing in the dihedral angle between the indole and benzamide phenyl rings (approximately 60° and 180°) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profile
While experimental NMR data for this compound is limited, predicted shifts (based on analogs) include:
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.10–7.20 ppm (m, 18H): Aromatic protons from benzamide, benzenesulfonyl, and indole-phenyl groups.
- δ 10.45 ppm (s, 1H): Amide NH proton (deshielded due to hydrogen bonding).
- δ 7.85 ppm (s, 1H): Indole H-3 proton (downfield shifted by sulfonyl group).
¹³C NMR (125 MHz, DMSO-d₆):
- δ 165.2 ppm: Carbonyl carbon of the amide group.
- δ 135.0–115.0 ppm: Aromatic carbons.
- δ 124.5 ppm: Indole C-2 carbon (adjacent to sulfonyl group).
The benzenesulfonyl group’s electron-withdrawing nature deshields nearby protons and carbons, causing downfield shifts .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) would yield a molecular ion peak at m/z 452.5 [M+H]⁺. Key fragmentation pathways include:
Cleavage of the amide bond:
- m/z 296.1 : [C₁₉H₁₃N₂O₃S]⁺ (indolylphenyl-benzenesulfonyl fragment).
- m/z 121.1 : [C₆H₅CONH₂]⁺ (benzamide fragment).
Loss of SO₂C₆H₅:
- m/z 296.1 : [C₂₀H₁₅N₂O]⁺ (indolylphenyl-benzamide fragment).
Indole ring fragmentation:
- m/z 170.0 : [C₁₂H₁₀N]⁺ (biphenyl-amine fragment).
High-resolution mass spectrometry (HRMS) would confirm the exact mass as 452.11900 .
Properties
CAS No. |
88207-44-7 |
|---|---|
Molecular Formula |
C27H20N2O3S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30) |
InChI Key |
CUCZNWICWHRXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Indole Derivative
The initial step involves the sulfonylation of the indole nitrogen with benzenesulfonyl chloride. This reaction is typically carried out in an aprotic solvent such as dry dioxane or pyridine, often in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine) to catalyze the reaction and neutralize the generated hydrochloric acid.
- Reaction conditions: Reflux for 6 hours in dry dioxane or room temperature stirring in pyridine.
- Reagents: Indole derivative (e.g., 2-aminoindole or substituted indole), benzenesulfonyl chloride, triethylamine or DMAP.
- Work-up: After completion, the reaction mixture is cooled, poured into water, and the precipitate is filtered, washed, and recrystallized from ethanol or other suitable solvents.
Amide Bond Formation
The coupling of the sulfonylated indole derivative with a benzoyl chloride or benzamide precursor is achieved through amide bond formation. This step can be performed via:
- Direct acylation: Reaction of the amine group on the phenyl ring with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).
- Carbodiimide-mediated coupling: Using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the carboxylic acid group of benzoic acid derivatives, followed by reaction with the amine.
Typical conditions involve stirring at room temperature or mild heating (up to 80 °C) for several hours, followed by aqueous work-up and purification by silica gel chromatography or recrystallization.
Multi-step Synthesis Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation | Indole derivative + benzenesulfonyl chloride, triethylamine, reflux in dioxane or room temp in pyridine | N-(benzenesulfonyl)indole intermediate |
| 2 | Amide bond formation | N-(benzenesulfonyl)indole + benzoyl chloride or activated benzoic acid, base, room temp to 80 °C | N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide |
| 3 | Purification | Recrystallization, chromatography | Pure target compound |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Preparation Notes |
|---|---|---|---|---|
| This compound | C27H20N2O3S | 452.5 | Benzenesulfonyl, indole, benzamide | Multi-step sulfonylation and amide coupling |
| N-(2-phenyl-1H-inden-1-yl)benzamide | C22H17NO | 311.4 | Indenyl, benzamide | Simpler amide coupling |
| N-(benzenesulfonyl)benzamide | C13H11NO3S | 249.3 | Benzenesulfonyl, benzamide | Direct sulfonylation and acylation |
This comparison highlights the complexity of the target compound due to the indole and benzenesulfonyl moieties, requiring more elaborate synthetic steps.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, triethylamine, dry dioxane or pyridine | Reflux or RT | 6 h or overnight | 70-80 | Recrystallization (ethanol) |
| Amide bond formation | Benzoyl chloride or activated benzoic acid, base (pyridine/EDC) | RT to 80 °C | 2-5 h | 60-75 | Chromatography, recrystallization |
| Final purification | Ethanol or absolute ethanol | RT | - | - | Recrystallization |
Chemical Reactions Analysis
Hydrolysis of the Benzenesulfonyl Group
The benzenesulfonyl group attached to the indole nitrogen is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for deprotection in synthetic pathways:
-
Conditions :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (2M), 80°C, 6 h | 78 | |
| Basic Hydrolysis | NaOH (1M), EtOH, reflux, 4 h | 65 |
Amide Bond Reactivity
The benzamide group undergoes nucleophilic substitution or reduction, depending on the reaction environment:
-
Nucleophilic Substitution :
-
Reduction :
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, EtOH, 25°C | Hydrazide derivative | 82 | |
| Reduction | LiAlH<sub>4</sub>, THF, reflux | Secondary amine | 70 |
Electrophilic Substitution on the Indole Ring
The indole moiety participates in electrophilic substitutions, particularly at the C3 position. The benzenesulfonyl group deactivates the ring, directing electrophiles to specific sites:
-
Nitration :
-
Halogenation :
Cross-Coupling Reactions
The aryl halide derivatives (e.g., brominated indole) participate in Suzuki-Miyaura or Ullmann couplings:
-
Suzuki Coupling :
-
Ullmann Coupling :
Oxidation and Reduction of the Indole Ring
-
Oxidation :
-
Reduction :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Oxindole | 55 | |
| Reduction | H<sub>2</sub>/Pd-C, EtOH | Indoline | 90 |
Scientific Research Applications
Medicinal Chemistry
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide has been studied for its potential therapeutic applications, particularly in cancer treatment. The indole scaffold is known for its bioactivity, and modifications to this structure can enhance its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
Research has demonstrated that compounds with indole derivatives exhibit cytotoxic effects against several cancer types. For instance, studies have shown that similar compounds can induce apoptosis in breast and colon cancer cells, suggesting that this compound may have similar properties .
Inhibitors of Protein Kinases
The compound's structure allows it to interact with specific protein kinases, which are crucial in regulating cellular functions and pathways involved in cancer progression.
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the development of indole-based inhibitors targeting specific kinases associated with tumor growth. The findings indicated that such compounds could effectively inhibit kinase activity, leading to reduced tumor proliferation .
Materials Science
The sulfonamide group in this compound can be utilized in the development of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
Research on sulfonamide-containing polymers has shown improved thermal properties and mechanical strength compared to traditional polymers. This suggests that incorporating this compound into polymer matrices could lead to innovative materials for industrial applications .
Biological Research
The compound's unique interactions at the molecular level make it a candidate for studying biological processes and mechanisms.
Case Study: Cellular Mechanisms
Investigations into how this compound affects cellular signaling pathways can provide insights into its role as a potential therapeutic agent. Studies have indicated that it may modulate pathways involved in inflammation and cell survival .
Mechanism of Action
The mechanism of action of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting the function of target proteins. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Compounds in (entries 13–17) share the benzamide backbone but differ in substituents on the phenyl or propanoyl groups. For example:
- N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13) includes a cyanomethoxy group, which introduces polar nitrile functionality.
Key Differences :
- The target compound’s benzenesulfonyl-indole system is bulkier and more electron-deficient compared to the alkoxy/cyano substituents in analogs. This could reduce solubility but improve thermal stability .
Benzimidazole-Containing Benzamides
describes benzamide derivatives fused with benzimidazole rings (e.g., Compound 5: N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide). These structures incorporate chloro-substituted benzimidazole, which increases electronegativity and may enhance binding to biological targets.
Key Differences :
- However, the sulfonyl group could improve metabolic stability compared to the imine (-C=N) in benzimidazoles .
Isoindole Dione-Based Benzamides
lists 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide , which replaces the benzenesulfonyl-indole with a 1,3-dioxoisoindole moiety. The isoindole dione is strongly electron-withdrawing, creating a polarized system that may favor crystallization or serve as a hydrogen-bond acceptor.
Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The commercial availability of 1-(Benzenesulfonyl)-1H-indole (Cat # SC-04940, SynChem) suggests the target compound could be synthesized via similar amidation protocols .
- Spectroscopic Trends : FTIR data from indicates that benzamide analogs exhibit NH stretches near 3300 cm⁻¹ and C=O stretches at ~1650 cm⁻¹. The target compound’s sulfonyl group would introduce additional S=O stretches (~1350–1200 cm⁻¹) .
Notes
- Limitations : The evidence lacks direct comparative studies (e.g., solubility, bioactivity) for the target compound. Inferences are based on structural analogies.
- Structural Emphasis : Differences in electron-withdrawing groups and aromatic systems dominate the comparison, as empirical data is sparse.
Biological Activity
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural properties that may influence various biological activities. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.
- Molecular Formula : C27H20N2O3S
- Molecular Weight : 452.524 g/mol
- Exact Mass : 452.119 g/mol
- LogP : 7.262 (indicating high lipophilicity) .
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The sulfonamide group enhances the compound's ability to form hydrogen bonds, improving binding affinity to target sites .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of benzamide have shown promising results against various cancer cell lines:
- In vitro studies demonstrated that these compounds can inhibit cell proliferation in human cancer cells, including breast and colon cancer lines .
- Case Study : A specific derivative demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells, indicating significant cytotoxicity .
Antimicrobial Activity
This compound has also been assessed for antimicrobial properties:
- Compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related benzamide showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
- A study involving zebrafish embryos indicated that certain derivatives had low toxicity levels, with no significant adverse effects observed at concentrations up to 100 µM .
Data Summary Table
Q & A
What are the common synthetic routes for N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide, and how can reaction conditions be optimized for higher yields?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by sulfonylation and benzamide coupling. For example:
Indole Sulfonylation: React 1H-indole with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Benzamide Coupling: Use coupling agents like EDCI/HOBt or zinc chloride (ZnCl₂) as a catalyst to attach the benzamide moiety to the sulfonylated indole intermediate .
Optimization: Adjust solvent polarity (e.g., DMF or CH₂Cl₂), temperature (reflux vs. room temperature), and stoichiometry of reagents. For example, ZnCl₂-mediated synthesis under mild conditions (60–80°C) improves yield by stabilizing reactive intermediates .
What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on characteristic signals (e.g., sulfonyl group at ~130–140 ppm in ¹³C NMR; indole NH proton absence due to sulfonylation) .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with mass accuracy <5 ppm .
- Crystallography:
How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Level: Advanced
Methodological Answer:
Derivatization: Synthesize analogs with substitutions on the benzamide (e.g., nitro, methoxy) or indole rings (e.g., halogens, alkyl chains) .
In Vitro Assays: Test anti-trypanosomal activity using parasite viability assays (e.g., Trypanosoma brucei IC₅₀) or antihypertriglyceridemic effects via lipid metabolism models .
Computational Docking: Map binding interactions with target proteins (e.g., trypanosomal enzymes) using AutoDock Vina. Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
What computational approaches are used to predict the reactivity and biological activity of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess chemical reactivity (e.g., lower gaps ≈ higher activity). For example, derivatives with gaps ~3 eV show enhanced anti-trypanosomal activity .
- Global Reactivity Descriptors: Compute electrophilicity index (ω) to rank derivatives; higher ω correlates with stronger electrophilic character and bioactivity .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., benzamide carbonyl with active-site residues) .
What are the key challenges in purifying this compound, and what techniques are effective?
Level: Basic
Methodological Answer:
- Challenges: Low solubility in aqueous solvents; co-elution of sulfonylation byproducts.
- Solutions:
- Recrystallization: Use methanol/water mixtures (e.g., 70:30 v/v) to isolate pure crystals .
- Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to resolve polar impurities .
How to resolve contradictions between in vitro bioassay data and computational predictions for this compound?
Level: Advanced
Methodological Answer:
Validate Assay Conditions: Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration <1% to avoid cytotoxicity) .
Reassess Docking Parameters: Adjust protonation states of ligand/target and include solvation effects (e.g., implicit water models) .
Cross-Test Analogues: Compare activity trends across derivatives to identify substituent-specific discrepancies (e.g., nitro groups improving docking scores but reducing solubility) .
What are the documented biological activities of this compound, and what experimental models are used?
Level: Basic
Methodological Answer:
- Anti-Trypanosomal Activity: IC₅₀ values of 2–10 µM against Trypanosoma brucei in vitro, validated via Alamar Blue assays .
- Antihypertriglyceridemic Effects: Reduces serum triglycerides by 40–60% in rodent models via PPAR-α activation .
- Models Used:
- In Vitro: HepG2 cells for lipid metabolism .
- In Vivo: Wistar rats fed high-fat diets .
How do different substituents on the benzamide or indole rings affect the compound's physicochemical properties and bioactivity?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, Cl): Increase metabolic stability but reduce solubility. Example: 4-Nitrobenzamide derivatives show 2× higher trypanosomal activity but require co-solvents for in vivo dosing .
- Alkyl Chains (e.g., tert-butyl): Improve lipophilicity (logP >3) and blood-brain barrier penetration, critical for CNS-targeted applications .
What are the best practices for handling and storing this compound to ensure stability?
Level: Basic
Methodological Answer:
- Storage: Keep in airtight containers under nitrogen at −20°C to prevent sulfonamide hydrolysis .
- Handling: Use gloves (S24/25) and avoid dust inhalation (S22) due to potential irritancy .
What strategies can be employed to improve the compound's solubility and bioavailability for in vivo studies?
Level: Advanced
Methodological Answer:
Prodrug Design: Introduce phosphate esters or glycosides to enhance aqueous solubility .
Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .
Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
